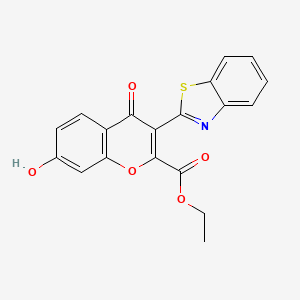

Ethyl 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxochromene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5S/c1-2-24-19(23)17-15(18-20-12-5-3-4-6-14(12)26-18)16(22)11-8-7-10(21)9-13(11)25-17/h3-9,21H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVROSSGJXWHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit good binding properties with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that can result in various biological effects.

Biochemical Pathways

Benzothiazole derivatives have been associated with antiviral, antitubercular, and anticonvulsant activities, suggesting they may influence a variety of biochemical pathways.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties for similar benzothiazole derivatives.

Result of Action

Benzothiazole derivatives have been associated with antiviral, antitubercular, and anticonvulsant activities, suggesting they may have a range of effects at the molecular and cellular level.

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc. These methods suggest that the synthesis environment can influence the properties of the final compound.

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxochromene-2-carboxylate, a compound with the molecular formula C19H13NO5S and a molar mass of 367.38 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate benzothiazole derivatives with chromene structures. The methods used often include condensation reactions and cyclization processes that yield the target compound with high specificity.

Biological Activity

The biological activity of this compound has been studied extensively. Notable activities include:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The ability to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of this compound. It has shown efficacy in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antioxidant | High scavenging capacity | |

| Anti-inflammatory | Significant reduction in cytokines | |

| Antimicrobial | Effective against Gram-positive bacteria |

Study Example: Antioxidant Mechanism

A study conducted on the antioxidant properties of this compound showed that it effectively reduced malondialdehyde levels in rat models subjected to oxidative stress. The compound's ability to enhance endogenous antioxidant enzyme activities was also noted, indicating a dual mechanism of action that could be leveraged for therapeutic purposes.

Study Example: Anti-inflammatory Effects

In a controlled trial involving induced inflammation in animal models, the administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests a potent anti-inflammatory effect that could be beneficial for conditions like arthritis or other inflammatory disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ethyl 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxochromene-2-carboxylate, we compare it with structurally related compounds from the literature. Key differences in substituents, physicochemical properties, and biological relevance are highlighted below.

Table 1: Structural and Physicochemical Comparison

Notes:

- *Estimated LogP for the target compound based on substituent contributions (hydroxyl reduces LogP, ethyl ester increases it).

- †Assumed solubility based on structural analogs in and .

Key Comparisons :

Substituent Effects: The 7-hydroxy group in the target compound enhances polarity compared to the 7-diethylamino group in the analog from , which is bulkier and basic. This difference likely reduces LogP (4.61 vs. ~3.5) and alters solubility profiles .

Benzothiazole Role :

The benzothiazol-2-yl group is a common pharmacophore in kinase inhibitors (e.g., AS601245 in ) and fluorescent probes. Its electron-withdrawing nature stabilizes the chromene core and may enhance binding to biological targets .

The hydroxyl group in the target compound could facilitate hydrogen bonding in target interactions, contrasting with the diethylamino group in , which may enhance basicity and membrane penetration .

Synthetic Considerations: describes refluxing ethanol as a standard method for synthesizing benzothiazole hybrids, suggesting the target compound may be prepared similarly. Substituent choice (e.g., hydroxyl vs. diethylamino) influences reaction conditions and yields .

Q & A

Basic: What is a recommended synthetic route for Ethyl 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxochromene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

A solvent-free, catalyst-driven approach is effective for synthesizing benzothiazole-containing chromene derivatives. For example:

- Reagents : Start with ethyl acetoacetate, substituted aldehydes, and 2-aminobenzothiazole derivatives.

- Catalyst : Use heterogenous catalysts like C/TiO₂·SO₃·SbCl₂ (0.1 g per 1 mmol substrate) to enhance reaction efficiency and reduce side products .

- Conditions : Heat at 363 K for 1 hour under solvent-free conditions. Post-reaction, purify via hot ethanol extraction and crystallization (yield: ~88%) .

Optimization Tips :- Vary catalyst loading (0.05–0.15 g) to balance cost and yield.

- Monitor reaction progress via TLC or HPLC to determine optimal heating duration.

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

Combine multiple techniques for unambiguous identification:

- UV/Vis Spectroscopy : Identify π→π* and n→π* transitions in the chromene and benzothiazole moieties .

- FTIR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve substituent positions (e.g., ethyl ester protons at δ ~1.3–4.3 ppm, aromatic protons in benzothiazole at δ ~7.0–8.5 ppm) .

Validation : Cross-reference data with computational simulations (e.g., DFT for electronic structure predictions) .

Advanced: How can Density Functional Theory (DFT) elucidate interaction mechanisms between this compound and biological targets?

Methodological Answer:

DFT studies provide insights into electronic properties and binding modes:

- Geometry Optimization : Use software (e.g., Gaussian) to model the compound’s lowest-energy conformation.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity with DNA bases or proteins .

- Molecular Docking : Simulate interactions with targets (e.g., DNA grooves) using AutoDock Vina. Validate via experimental techniques like UV/Vis titration and viscometry .

Key Parameters : Compare theoretical binding energies (ΔG) with experimental thermodynamic data (ΔH, ΔS) to assess accuracy .

Advanced: What strategies resolve contradictions in experimental data (e.g., bioactivity vs. computational predictions)?

Methodological Answer:

Address discrepancies systematically:

- Reproducibility Checks : Ensure consistent synthetic protocols (e.g., catalyst purity, solvent removal) to minimize batch variations .

- Multivariate Analysis : Apply statistical tools (e.g., PCA) to correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with observed bioactivity .

- Orthogonal Validation : Use complementary methods (e.g., SPR for binding kinetics alongside DFT) to confirm interaction hypotheses .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Adhere to laboratory safety guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do substituent variations on the benzothiazole ring alter physicochemical properties?

Methodological Answer:

Systematic substituent studies reveal structure-property relationships:

- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility in polar solvents but may reduce thermal stability .

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity, improving reactivity in nucleophilic substitutions .

Experimental Design :- Synthesize derivatives with controlled substituents.

- Compare melting points, logP values, and UV/Vis λmax shifts .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to isolate minor impurities .

Quality Control : Validate purity via HPLC (≥97% purity threshold) .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

Challenges :

- Low crystal quality due to flexible side chains.

- Weak diffraction from light atoms (e.g., oxygen).

Solutions : - Crystal Growth : Optimize solvent polarity (e.g., ethanol/water mixtures) and slow evaporation rates .

- Synchrotron Radiation : Use high-intensity X-rays to resolve weak signals .

Data Interpretation : Refine structures using SHELX software and validate with R-factors (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.